molecular formula C8H16ClNO2 B1432019 N-(oxetan-3-yl)oxan-4-amine hydrochloride CAS No. 1803601-50-4

N-(oxetan-3-yl)oxan-4-amine hydrochloride

Cat. No.: B1432019
CAS No.: 1803601-50-4
M. Wt: 193.67 g/mol
InChI Key: JXZWZPHTMGDCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Conformational Analysis

Crystallographic Studies

While direct X-ray crystallographic data for N-(oxetan-3-yl)oxan-4-amine hydrochloride remains unpublished, structural insights can be inferred from closely related oxetane-containing analogs. For example, spirocyclic oxetane derivatives exhibit planar-to-slightly puckered ring geometries, with oxetane rings adopting a near-planar configuration (puckering angle: 8–12°) to minimize gauche interactions. The hydrochloride salt likely forms a monoclinic crystal system, as observed in similar ammonium-containing heterocycles, with hydrogen bonding between the protonated amine and chloride ions stabilizing the lattice.

Comparative analysis with N-(oxetan-3-yl)piperidin-4-amine (CID 63622356) reveals that the oxane (tetrahydropyran) ring in the target compound adopts a chair conformation, while the oxetane ring remains planar. This structural arrangement reduces steric clashes between the two oxygenated rings, as confirmed by density functional theory (DFT) calculations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O):

    • Oxetane protons: δ 4.72–4.85 ppm (multiplet, 4H, oxetane CH₂)
    • Oxane protons: δ 3.55–3.89 ppm (multiplet, 5H, oxane CH₂ and CH adjacent to amine)
    • Ammonium proton: δ 8.34 ppm (broad singlet, 1H, NH⁺)
  • ¹³C NMR (100 MHz, D₂O):

    • Oxetane carbons: δ 76.8 ppm (C-O), 48.2 ppm (C-N)
    • Oxane carbons: δ 68.4 ppm (C-O), 32.1 ppm (C-N)
Infrared (IR) Spectroscopy

Key absorption bands include:

  • N–H stretch (ammonium): 2700–3100 cm⁻¹
  • C–O–C asymmetric stretch: 1120 cm⁻¹ (oxetane), 1075 cm⁻¹ (oxane)
  • C–N stretch: 1240 cm⁻¹
Mass Spectrometry
  • ESI-MS (positive mode): Major peaks at m/z 158.11756 ([M+H]⁺) and 180.09950 ([M+Na]⁺), consistent with the molecular formula C₈H₁₅NO₂·HCl.

Comparative Analysis with Analogous Heterocycles

Property N-(Oxetan-3-yl)Oxan-4-Amine HCl Morpholine Analog Piperidine Analog
Ring Strain (kJ/mol) 106 (oxetane) 25 (morpholine) 0 (piperidine)
Dipole Moment (D) 3.2 1.9 1.3
LogP 0.8 0.2 1.5
H-Bond Acceptors 3 2 1

Key Observations :

  • The oxetane moiety increases polarity and reduces lipophilicity (LogP = 0.8) compared to piperidine analogs (LogP = 1.5).
  • Unlike morpholine, the oxetane’s strained ring enhances metabolic stability by resisting oxidative degradation.
  • The oxane ring improves aqueous solubility (24 mg/mL at pH 7) relative to cyclohexyl analogs (8 mg/mL).

Structural comparisons with lanraplenib (a piperazine-oxetane derivative) demonstrate that replacing morpholine with oxetane reduces basicity (pKₐ = 6.4 vs. 8.0) while maintaining hydrogen-bonding capacity, a critical feature for target engagement.

Properties

IUPAC Name

N-(oxetan-3-yl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZWZPHTMGDCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2COC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Oxetan and Oxan Rings

The key step involves the synthesis of the oxetan-3-yl moiety and the oxan-4-amine framework. This is typically achieved by:

  • Cyclization reactions that generate the oxetan ring from appropriate precursors, such as halohydrins or epoxides.
  • Construction of the oxan ring through intramolecular nucleophilic substitution or ring-closing reactions involving hydroxyalkyl intermediates.

These ring formations are often carried out in the presence of bases like potassium carbonate or cesium carbonate, which promote cyclization by deprotonating hydroxyl groups and facilitating nucleophilic attack.

Amination Step

The introduction of the amine group at the 4-position of the oxan ring can be performed by:

  • Nucleophilic substitution of a leaving group (e.g., mesylate or tosylate) on the oxan ring precursor with ammonia or an amine source.
  • Reductive amination of corresponding aldehyde or ketone intermediates to install the amine functionality.

This step is critical to obtain the N-(oxetan-3-yl)oxan-4-amine intermediate before salt formation.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent such as dichloromethane or ethereal solvents. This step improves the compound's stability, crystallinity, and handling properties.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvent(s) Temperature Time Yield (Typical)
Oxetan ring formation Halohydrin or epoxide cyclization with base THF, 2-methyltetrahydrofuran, or toluene Reflux or room temp Several hours Not specified
Oxan ring formation Intramolecular nucleophilic substitution Acetonitrile, DMF 60–100 °C 12–20 hours Variable
Amination Nucleophilic substitution or reductive amination DMF, acetonitrile 60–80 °C 12–20 hours 15–40% (reported for similar steps)
Hydrochloride salt formation Treatment with HCl in organic solvent Dichloromethane, ether Room temperature 1–2 hours Quantitative

Note: The yields vary depending on the specific precursors and reaction optimization. Some related reactions involving tetrahydro-2H-pyran derivatives have reported yields ranging from 15% to 100% depending on conditions and purification methods.

Representative Research Findings

  • A European patent (EP3248969B1) describes processes for preparing related oxetan-containing carbamate intermediates using organic solvents like tetrahydrofuran and acetonitrile, emphasizing the importance of solvent choice and reaction conditions to optimize yields and purity.

  • Vulcanchem’s product data for N-(oxetan-3-yl)oxan-4-amine hydrochloride indicates the use of multi-step organic reactions to build the compound, highlighting the complexity of synthesizing fused oxetan and oxan ring systems with amine substitution.

  • Literature on tetrahydro-2H-pyran derivatives (structurally related to the oxan ring) shows that mesylate intermediates and carbonate bases (K2CO3, Cs2CO3) in DMF or acetonitrile provide effective conditions for nucleophilic substitution reactions, which are analogous to steps in the preparation of this compound.

Summary Table of Key Preparation Steps

Preparation Stage Description Key Reagents/Solvents Notes
Oxetan ring synthesis Cyclization of halohydrin or epoxide precursors THF, 2-methyltetrahydrofuran Requires base, reflux conditions
Oxan ring synthesis Intramolecular nucleophilic substitution Acetonitrile, DMF Elevated temperature, 12–20 h reaction
Amination Nucleophilic substitution or reductive amination Ammonia or amine source, DMF Critical for installing amine group
Hydrochloride salt formation Acid-base reaction to form stable salt HCl in dichloromethane or ether Improves compound stability

Chemical Reactions Analysis

Types of Reactions

N-(oxetan-3-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Development

N-(oxetan-3-yl)oxan-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The oxetane moiety is known for enhancing the polarity and solubility of drugs, which can improve their bioavailability. Its potential as a precursor in drug development is being actively researched, particularly for creating kinase inhibitors that target specific cancer pathways .

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Interaction studies have shown that this compound can modulate the activity of specific proteins, which is essential for understanding its therapeutic potential. For instance, it has been investigated for its binding affinity to c-KIT kinase, a target in treating gastrointestinal stromal tumors (GISTs) and other cancers .

Synthetic Chemistry

The compound is utilized as a versatile intermediate in organic synthesis. It can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of the compound to yield derivatives with enhanced biological activities or different chemical properties .

Mechanism of Action

The mechanism of action of N-(oxetan-3-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Table 1: Comparative Data for N-(oxetan-3-yl)oxan-4-amine Hydrochloride and Analogs

Compound Name Molecular Formula Substituent/Ring Variation Molecular Weight (g/mol) Purity (%) Key Applications/Notes References
This compound C₈H₁₆ClNO₂ Oxetane + oxane backbone 193.67 ≥95 Kinase inhibitor intermediates
N-(oxan-4-yl)azetidin-3-amine dihydrochloride C₈H₁₈Cl₂N₂O Azetidine (4-membered N-ring) replaces oxetane 223.15 N/A Preclinical drug candidates
N-(but-3-yn-1-yl)oxan-4-amine hydrochloride C₉H₁₆ClNO Butynyl chain replaces oxetane 189.68 N/A Click chemistry applications
4-(4-Chlorophenyl)oxan-4-amine hydrochloride C₁₁H₁₅Cl₂NO Chlorophenyl substituent at oxane C4 260.15 Industrial Industrial-grade intermediates
(3R,4R)-4-aminooxan-3-ol hydrochloride C₅H₁₂ClNO₂ Hydroxyl group at oxane C3 153.61 ≥95 Chiral synthons for antibiotics
N-(2-phenoxyethyl)oxan-4-amine hydrochloride C₁₃H₂₀ClNO₂ Phenoxyethyl side chain 265.76 N/A Surfactant or polymer additives

Structural and Functional Differences

Butynyl-substituted analogs (e.g., N-(but-3-yn-1-yl)oxan-4-amine hydrochloride) enable click chemistry applications due to the terminal alkyne group, facilitating bioconjugation .

Substituent Effects: Chlorophenyl groups (e.g., 4-(4-Chlorophenyl)oxan-4-amine hydrochloride) increase hydrophobicity and molecular weight, favoring use in industrial coatings or agrochemicals . Hydroxyl-containing derivatives like (3R,4R)-4-aminooxan-3-ol hydrochloride exhibit improved hydrogen-bonding capacity, critical for antibiotic design .

Salt Forms and Solubility: Dihydrochloride salts (e.g., N-(oxan-4-yl)azetidin-3-amine dihydrochloride) show higher aqueous solubility compared to monohydrochloride forms, aiding in pharmacokinetic optimization .

Pharmacological and Industrial Relevance

  • Kinase Inhibitors : The oxetane-oxane scaffold in this compound is leveraged in kinase inhibitor development due to its balanced polarity and metabolic stability .
  • Chiral Building Blocks: Derivatives like (3R,4R)-4-aminooxan-3-ol hydrochloride are critical for synthesizing enantioselective drugs, such as protease inhibitors .

Biological Activity

N-(oxetan-3-yl)oxan-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include an oxetan ring and an oxan ring. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 193.67 g/mol
  • Structure : The presence of both oxetan and oxan rings contributes to the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The oxetane and oxan rings facilitate these interactions, modulating the activity of various biomolecules. Research indicates that this compound may influence several pathways, including:

  • Enzyme Inhibition : It can act as an inhibitor for certain enzymes, potentially disrupting metabolic processes.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest
5gA2780/RCISNot specifiedInhibits tubulin polymerization

These compounds demonstrate significant cytotoxic activity against various human cancer cell lines, suggesting that this compound could be developed as a potential drug candidate for cancer therapy .

Other Biological Activities

Beyond anticancer effects, N-(oxetan-3-yloxan-4-amine hydrochloride may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within this class have antibacterial and antifungal properties, making them candidates for treating infections.
  • Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, potentially offering protective effects against neuronal damage .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of N-(oxetan-3-yloxan-4-amine hydrochloride and its derivatives against several cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell survival observed at higher concentrations.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of N-(oxetan-3-yloxan-4-amine hydrochloride with various protein targets. These studies reveal potential binding sites that correlate with the observed biological activities .

Q & A

Q. What are common synthetic routes for N-(oxetan-3-yl)oxan-4-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, oxetan-3-amine derivatives can react with oxane-4-yl precursors under acidic conditions to form the target scaffold. Key steps include protecting group strategies (e.g., Boc protection for amines) and purification via recrystallization or column chromatography. Analytical validation using 1H^1H-NMR (to confirm stereochemistry) and LC-MS (to verify molecular weight) is critical .

Q. How should researchers assess the purity of this compound?

Purity is routinely evaluated using:

  • HPLC/UV-Vis : Monitor λmax at ~255 nm (common for aromatic/heterocyclic amines) with ≥98% purity thresholds .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 39.4%, H: 6.6%, N: 9.2%, Cl: 23.1%) .
  • Titration : Acid-base titration to quantify free amine content .

Q. What storage conditions ensure compound stability?

Store at -20°C in airtight, light-resistant containers under inert gas (N2 or Ar). Stability studies indicate ≥95% integrity over 5 years when stored correctly .

Q. Which analytical techniques resolve structural ambiguities in oxetan-3-yl derivatives?

  • X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., distinguishing 3R,4S vs. 3S,4R configurations) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., oxetane vs. oxane ring protons) .

Advanced Research Questions

Q. How can conflicting NMR data for oxetane-containing amines be resolved?

Discrepancies in coupling constants or chemical shifts often arise from solvent polarity or pH effects. For example:

  • D2O vs. CDCl3 : Proton exchange in D2O can obscure NH signals; use CDCl3 with TMS for accurate integration .
  • pH Adjustment : Protonation of the amine in acidic solvents alters electron density, shifting δ values by 0.5–1.0 ppm .

Q. What strategies optimize yield in reductive amination for this compound?

  • Catalyst Screening : Test NaBH3CN vs. Pd/C-H2; the latter reduces steric hindrance in oxetane rings .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of oxane intermediates .
  • Kinetic Monitoring : Track reaction progress via <sup>13</sup>C NMR to identify byproducts (e.g., over-reduction to secondary amines) .

Q. How do structural modifications impact biological activity in SAR studies?

  • Oxetane Ring Substitution : Fluorination at the oxetane 3-position (e.g., 3-fluoro analogs) increases metabolic stability by reducing CYP450 oxidation .
  • Hydrochloride Salt vs. Free Base : The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vivo assays .

Q. What degradation pathways are observed under accelerated stability testing?

  • Hydrolysis : Oxetane ring opening in aqueous buffers (pH < 3 or > 10) forms diol byproducts .
  • Oxidation : Tertiary amines degrade to N-oxides under prolonged light exposure; mitigate with antioxidants (e.g., BHT) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C)?

  • Purity Verification : Impurities (e.g., residual solvents) depress melting points; repeat DSC analysis after recrystallization .
  • Polymorphism Screening : Use XRD to identify crystalline vs. amorphous forms, which have distinct thermal profiles .

Methodological Tables

Parameter Typical Value Method Reference
Molecular Weight224.68 g/molLC-MS (ESI+)
Purity Threshold≥98%HPLC (C18, 0.1% TFA)
Solubility (H2O)25 mg/mLNephelometry
Degradation T1/2 (pH 7.4)48 hoursAccelerated Stability Test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxetan-3-yl)oxan-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(oxetan-3-yl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.